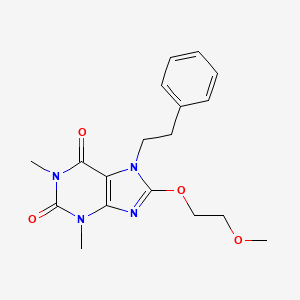
8-(2-甲氧基-乙氧基)-1,3-二甲基-7-苯乙基-3,7-二氢-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物降解聚合物用于药物递送
聚磷腈,包括 MEEP,由于其可降解性而在生物医药行业越来越受欢迎。MEEP 是通过用 2-(2-甲氧基乙氧基)乙醇取代聚二氯磷腈 (PDCP) 中的氯基团合成。 所得聚合物具有受控的分子量,可以针对特定应用进行定制 。其潜在应用包括药物递送系统,其中聚合物逐渐降解,随着时间的推移释放治疗剂。
4D 打印和形状记忆材料
MEEP 可用于 4D 打印,该领域超越了 3D 打印,允许结构随时间推移改变形状。 当与其他材料结合使用时,MEEP 可能有助于创建智能的、自折叠的结构或响应性材料 。
伤口愈合和组织再生
在组织工程中,生物相容性材料起着至关重要的作用。MEEP 的可降解性和控释特性使其成为伤口愈合应用的候选材料。 通过将 MEEP 掺入支架或敷料中,研究人员旨在增强组织再生 。
锂离子电池电解质
聚合物电解质对于更安全、更高效的锂离子电池至关重要。尽管 MEEP 不直接用作电解质,但了解其特性可以为新型聚合物电解质的设计提供信息。 研究人员研究其降解行为、热稳定性和离子传输特性以提高电池性能 。
水凝胶和控释系统
MEEP 的水解降解行为使其适合设计水凝胶。这些水凝胶可以封装药物、蛋白质或生长因子,随着聚合物的分解逐渐释放。 这些系统对于局部药物递送和组织工程非常有价值 。
抗菌涂层和植入材料
通过将 MEEP 掺入涂层或植入材料中,研究人员旨在防止细菌定植。 其受控降解确保抗菌剂持续释放,降低了与医疗器械相关的感染风险 。
总之,8-(2-甲氧基-乙氧基)-1,3-二甲基-7-苯乙基-3,7-二氢-嘌呤-2,6-二酮 (MEEP) 在从药物递送到 4D 打印和伤口愈合的各个领域都具有潜力。其独特的特性使其成为科学探索和创新的令人兴奋的材料。 🌟
生物活性
8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, also known by its CAS number 476480-65-6, is a purine derivative with potential biological activities. This compound has garnered interest due to its structural properties and possible pharmacological applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, antioxidant properties, and implications in various disease models.
- Molecular Formula : C18H22N4O4
- Molecular Weight : 358.39 g/mol
- CAS Number : 476480-65-6
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.39 g/mol |
| Purity | NLT 98% |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of purine derivatives. The compound has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For instance, in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in decreased expression of inflammatory markers, suggesting its role in modulating inflammatory pathways .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This action may contribute to its protective effects against oxidative damage in tissues, which is particularly relevant in conditions such as gout and hyperuricemia .
Hypouricemic Activity
The compound also exhibits hypouricemic effects, making it a candidate for managing conditions like gout. Studies have indicated that it can lower serum uric acid levels by inhibiting xanthine oxidase (XOD), an enzyme involved in uric acid production. This mechanism aligns with findings from other bioactive compounds that target similar pathways .
Case Studies and Research Findings
- In Vitro Studies : In experiments conducted on RAW 264.7 cells, treatment with the compound resulted in a significant reduction of inflammatory cytokines (e.g., IL-6 and TNF-α) upon stimulation with urate crystals. This suggests a potential therapeutic application in gout management.
- Animal Models : In hyperuricemic mouse models, administration of the compound led to a marked decrease in serum uric acid levels and improved renal function indicators. The expression of urate transporters was also modulated favorably, enhancing uric acid excretion .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's activity may involve modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .
属性
IUPAC Name |
8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRAUHKXJYZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-65-6 |
Source


|
| Record name | 8-(2-METHOXYETHOXY)-1,3-DIMETHYL-7-(2-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














